molecular formula C21H27ClN2O2S B4761158 1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine

1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine

Cat. No. B4761158
M. Wt: 407.0 g/mol
InChI Key: UHPCEQQWTUOAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as TCS-1102 and is widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine involves its interaction with the serotonin 5-HT1A receptor. As a partial agonist at this receptor, it can modulate the activity of the serotonin system in the brain, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine can reduce anxiety and depression-like behaviors in animal models. It has also been found to increase the levels of serotonin and its metabolites in the brain, indicating its potential role in regulating the serotonin system.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine in lab experiments include its high affinity for the serotonin 5-HT1A receptor, its partial agonist activity, and its potential therapeutic properties. However, its limitations include its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

For the research on 1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine include further studies on its mechanism of action, its potential therapeutic applications, and its safety profile. It may also be useful to investigate its interactions with other neurotransmitter systems and to explore its potential use in combination therapy with other drugs. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may lead to the development of more effective drugs based on this compound.
In conclusion, 1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine is a promising compound for scientific research due to its potential therapeutic properties and its high affinity for the serotonin 5-HT1A receptor. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new and effective treatments for anxiety, depression, and other psychiatric disorders.

Scientific Research Applications

1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for the serotonin 5-HT1A receptor and to act as a partial agonist at this receptor. This property makes it a potential candidate for the treatment of anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2S/c1-21(2,3)18-6-10-20(11-7-18)27(25,26)24-14-12-23(13-15-24)16-17-4-8-19(22)9-5-17/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCEQQWTUOAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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